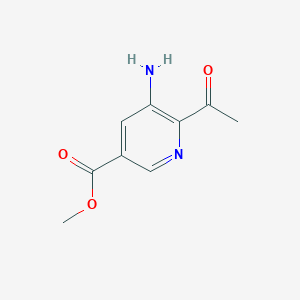
Methyl 6-acetyl-5-aminonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-acetyl-5-aminonicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an acetyl group at the 6th position and an amino group at the 5th position on the nicotinic acid ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-5-aminonicotinate typically involves the esterification of 6-acetyl-5-aminonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then neutralized and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for extraction and purification ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-5-aminonicotinate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Methyl 6-acetyl-5-aminonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-5-aminonicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor studies, it acts as a ligand that can modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Methyl 6-acetyl-5-aminonicotinate can be compared with other nicotinic acid derivatives such as:
Methyl nicotinate: Lacks the acetyl and amino groups, used primarily as a vasodilator.
6-Aminonicotinic acid methyl ester: Similar structure but without the acetyl group, used in the synthesis of pharmaceuticals.
Methyl 2-amino-5-pyridinecarboxylate: Another nicotinic acid derivative with different substitution patterns, used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 6-acetyl-5-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)8-7(10)3-6(4-11-8)9(13)14-2/h3-4H,10H2,1-2H3 |
InChI Key |
QSGJOFYMKXTSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















